molecular formula C8H13BrN2O B1653523 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856041-72-9

4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B1653523
CAS No.: 1856041-72-9
M. Wt: 233.11
InChI Key: FLICTGCHXAXXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-Bromo-3-(Methoxymethyl)-1-Propyl-1H-Pyrazole

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a five-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 2 positions. The systematic International Union of Pure and Applied Chemistry nomenclature follows standard conventions for heterocyclic compounds, where the base name "pyrazole" indicates the fundamental ring structure. The substituent pattern includes a bromine atom at the 4-position, which significantly influences the electronic properties of the molecule due to bromine's electronegativity and size. The methoxymethyl group (-CH2OCH3) at the 3-position introduces both steric bulk and additional oxygen-containing functionality that can participate in hydrogen bonding interactions.

The propyl substituent at the nitrogen atom in the 1-position extends the molecular framework and contributes to the overall lipophilicity of the compound. The Simplified Molecular Input Line Entry System representation "CCCN1N=C(COC)C(Br)=C1" provides a concise description of the connectivity pattern, clearly showing the propyl chain (CCC) attached to the nitrogen, the methoxymethyl substituent (COC), and the bromine atom. This structural arrangement creates a molecule with distinct regions of varying polarity and reactivity, making it suitable for diverse chemical transformations and potential biological interactions.

The stereochemical considerations for this compound are relatively straightforward, as the pyrazole ring is planar and the substituents adopt conformations that minimize steric interactions. The methoxymethyl group can rotate freely around its carbon-carbon bond, while the propyl chain exhibits conformational flexibility that influences the overall molecular shape and potential binding interactions with biological targets.

Crystallographic Analysis and X-ray Diffraction Data

While specific crystallographic data for this compound is not extensively documented in the available literature, the general principles of X-ray diffraction analysis for pyrazole derivatives provide insight into the expected structural features. X-ray diffraction serves as the definitive method for determining molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements in the solid state. The technique involves the diffraction of X-rays by the crystalline lattice, producing characteristic patterns that can be analyzed to determine atomic positions with high precision.

For pyrazole compounds, typical bond lengths include carbon-nitrogen distances in the range of 1.32-1.38 Angstroms for the aromatic ring system, while carbon-carbon bonds within the ring typically measure 1.38-1.42 Angstroms. The presence of the bromine substituent would be expected to show a carbon-bromine bond length of approximately 1.88-1.92 Angstroms, consistent with sp2 hybridized carbon atoms bonded to halogen atoms. The methoxymethyl group would exhibit standard carbon-oxygen bond lengths of approximately 1.43 Angstroms for the ether linkage and 1.41 Angstroms for the methoxy carbon-oxygen bond.

X-ray powder diffraction patterns for related pyrazole compounds demonstrate characteristic peak positions that correspond to specific interplanar spacings within the crystal lattice. The diffraction patterns typically show strong reflections at 2θ angles that correlate with the fundamental lattice parameters, and these patterns serve as fingerprints for compound identification and purity assessment. The integration of modern X-ray diffraction equipment with computer-controlled data collection systems allows for precise determination of unit cell parameters, space group symmetry, and molecular packing arrangements.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic resonances for each distinct hydrogen environment within the molecule. The pyrazole ring hydrogen at the 5-position typically appears as a singlet in the aromatic region, generally between 7.2 and 7.8 parts per million, depending on the electronic effects of the substituents.

The methoxymethyl group contributes two distinct sets of signals: the methylene protons (-CH2-) attached to the pyrazole ring appear as a singlet around 4.6-5.2 parts per million due to their proximity to the electron-withdrawing pyrazole nitrogen, while the methoxy protons (-OCH3) typically resonate as a singlet between 3.3 and 3.8 parts per million. The propyl chain produces a characteristic pattern with the nitrogen-attached methylene appearing as a triplet around 4.2-4.5 parts per million, the central methylene as a multiplet between 1.8 and 2.2 parts per million, and the terminal methyl group as a triplet around 0.9-1.1 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon resonances. The pyrazole ring carbons typically appear in characteristic ranges: the carbon bearing the bromine substituent resonates around 90-100 parts per million, while other aromatic carbons appear between 120 and 160 parts per million. The methoxymethyl carbons show distinctive chemical shifts, with the methylene carbon appearing around 65-75 parts per million and the methoxy carbon around 55-60 parts per million. The propyl chain carbons exhibit typical aliphatic chemical shifts, with the nitrogen-attached carbon around 50-55 parts per million, the central methylene around 20-25 parts per million, and the terminal methyl around 10-15 parts per million.

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides detailed information about the functional groups and bonding patterns in this compound through analysis of characteristic vibrational frequencies. The pyrazole ring exhibits several diagnostic absorptions, including carbon-hydrogen stretching vibrations in the aromatic region around 3000-3100 wavenumbers and ring stretching vibrations between 1400 and 1600 wavenumbers. The presence of nitrogen atoms in the heterocyclic ring produces characteristic in-plane and out-of-plane bending modes that appear in the fingerprint region below 1400 wavenumbers.

The methoxymethyl substituent contributes distinctive absorption bands, particularly the carbon-oxygen stretching vibrations of the ether linkages that typically appear around 1000-1300 wavenumbers. The methoxy group shows characteristic carbon-hydrogen stretching around 2800-3000 wavenumbers, while the methylene group exhibits both symmetric and antisymmetric stretching modes in the aliphatic carbon-hydrogen region. The carbon-oxygen stretching of the methoxy group typically appears as a strong absorption around 1050-1150 wavenumbers.

The propyl chain produces typical aliphatic carbon-hydrogen stretching vibrations around 2850-2950 wavenumbers, with additional contributions from carbon-carbon stretching and various bending modes in the fingerprint region. The carbon-bromine bond, while not producing a strong infrared absorption due to the small change in dipole moment, may contribute to lattice vibrations and combination bands that appear in the far-infrared region. The overall infrared spectrum serves as a comprehensive fingerprint for compound identification and can detect the presence of impurities or degradation products.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and structural information through analysis of fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the molecular weight of 233.11 grams per mole. The isotope pattern shows the characteristic bromine signature, with peaks at mass-to-charge ratios 233 and 235 in approximately equal intensity due to the natural abundance of bromine-79 and bromine-81 isotopes.

Fragmentation pathways typically involve the loss of neutral molecules or radicals from the molecular ion, producing daughter ions that provide structural information. Common fragmentation patterns for this compound would include the loss of the propyl radical (mass 43) to give a fragment at mass-to-charge ratio 190, and the loss of the methoxymethyl group (mass 45) to produce a fragment at mass-to-charge ratio 188. The pyrazole ring system tends to be relatively stable under electron impact conditions, often appearing as a base peak or prominent fragment in the spectrum.

Additional fragmentation can occur through the loss of smaller neutral molecules such as methanol (mass 32) from the methoxymethyl group, hydrogen bromide (mass 81) from the brominated ring, or various combinations of these losses. The fragmentation pattern serves as a diagnostic tool for compound identification and can distinguish between isomeric structures that might have identical molecular weights but different connectivity patterns. Gas chromatography-mass spectrometry analysis provides additional separation and identification capabilities, particularly useful for analyzing compound purity and detecting structural analogs or impurities.

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLICTGCHXAXXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238990
Record name 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856041-72-9
Record name 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856041-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound includes a bromine atom and a methoxymethyl group, which are significant for its reactivity and interactions with biological targets. The presence of these groups enhances the compound's ability to inhibit specific enzymes and modulate receptor activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways, potentially leading to therapeutic effects against inflammatory diseases. Its structural features allow it to bind to active sites in these enzymes, inhibiting their functions .
  • Receptor Modulation : It may also act on various receptors, influencing cellular signaling pathways that contribute to inflammation and pain .

Biological Activities

Research has documented several biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
  • Analgesic Properties : It has been investigated for its potential analgesic effects, which could provide relief from pain associated with inflammatory conditions .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameIC50 (μM)Biological Activity
This compoundTBDAnti-inflammatory, Analgesic
4-Bromo-5-(methoxymethyl)-1H-pyrazoleTBDEnzyme Inhibitor
Celecoxib (a known NSAID)0.23Anti-inflammatory

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced edema and pro-inflammatory cytokine levels compared to controls .
  • Pain Model : In a pain sensitivity test, subjects treated with the compound exhibited reduced sensitivity to painful stimuli, indicating its potential as an analgesic .

Research Findings

Further investigations into the structure-activity relationship (SAR) have revealed that modifications to the pyrazole ring can enhance or diminish biological activity. For instance:

  • Substituents at the 4-position of the pyrazole ring were found to significantly influence enzyme binding affinity, with certain groups enhancing inhibitory potency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have shown that pyrazole derivatives exhibit promising anticancer activity. Specifically, compounds similar to 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole have been evaluated for their effectiveness against various cancer cell lines. For instance, certain pyrazole derivatives have demonstrated significant inhibition against BRAF (V600E) mutations, which are prevalent in melanoma. One study reported that a related compound exhibited an IC50 value of 0.19 µM against BRAF, indicating potent activity against this target .

Anti-inflammatory Effects
Pyrazole compounds are also noted for their anti-inflammatory properties. Research indicates that derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structure of pyrazoles allows for modifications that enhance their efficacy in reducing inflammation .

Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as kinases and receptors involved in cancer progression and inflammation . The bromine atom and the methoxymethyl group contribute to the compound's reactivity and binding affinity.

Synthetic Chemistry

Intermediate in Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, expanding the library of pyrazole derivatives available for further research .

Functionalization Potential
The compound can be functionalized through halogen-metal exchange reactions, allowing for the synthesis of diverse derivatives with tailored properties. This versatility is crucial for developing new materials and chemical processes in industrial applications .

Pharmacological Effects
Research indicates that pyrazole derivatives possess a range of pharmacological effects beyond anticancer and anti-inflammatory properties. These include antimicrobial, analgesic, and antiepileptic activities . The broad spectrum of biological activities makes them valuable candidates for drug development.

Case Studies and Findings
Several studies have documented the biological activities of pyrazole derivatives:

  • A study reported that a specific pyrazole compound inhibited CDK2 with an IC50 of 25 nM, demonstrating its potential as an anticancer agent .
  • Another investigation highlighted the synthesis of novel pyrazole derivatives that showed significant inhibition against various cancer cell lines, showcasing their therapeutic potential .

Summary Table of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancer (BRAF)0.19
Pyrazole Derivative ACDK2 Inhibition25
Pyrazole Derivative BAnti-inflammatoryNot specified

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under varying conditions:

Aromatic Amination

Reaction with aryl amines (e.g., aniline derivatives) in the presence of CuI/L-proline catalytic systems yields 4-amino derivatives.
Example :
4-Bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole+PhNH2CuI, L-proline, DMSO, 110°C4-(Phenylamino)-3-(methoxymethyl)-1-propyl-1H-pyrazole\text{this compound} + \text{PhNH}_2 \xrightarrow{\text{CuI, L-proline, DMSO, 110°C}} \text{4-(Phenylamino)-3-(methoxymethyl)-1-propyl-1H-pyrazole}
Yield : 72–85% (conditions dependent on substituent electronics) .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives:
Conditions :

  • Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, dioxane/H2_2O (4:1), 80°C, 12 h
    Scope : Functional groups (e.g., -NO2_2, -CN, -OMe) tolerated .

Boronic AcidProductYield (%)
Phenyl4-Ph88
4-MeO-C6_6H4_44-(4-MeO-Ph)76
3-NO2_2-C6_6H4_44-(3-NO2_2-Ph)65

Electrophilic Aromatic Substitution

The pyrazole ring participates in regioselective electrophilic reactions:

Nitration

Reaction with HNO3_3/H2_2SO4_4 introduces nitro groups at position 5:
This compoundHNO3/H2SO4,0°C4-Bromo-5-nitro-3-(methoxymethyl)-1-propyl-1H-pyrazole\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C} \text{4-Bromo-5-nitro-3-(methoxymethyl)-1-propyl-1H-pyrazole}
Yield : 68% .

Halogenation

Bromine or iodine can be introduced using NXS (X = Br, I) in acetic acid:
Selectivity : Position 5 favored due to electron-withdrawing effects of the methoxymethyl group .

Functionalization of the Methoxymethyl Group

The -OCH3_3 group undergoes demethylation or oxidation:

Demethylation

Treatment with BBr3_3 in CH2_2Cl2_2 yields a hydroxymethyl derivative:
3-(Methoxymethyl)BBr3,78°C3-(Hydroxymethyl)\text{3-(Methoxymethyl)} \xrightarrow{\text{BBr}_3, -78°C} \text{3-(Hydroxymethyl)}
Yield : 91% .

Oxidation

MnO2_2 in acetone converts the methoxymethyl group to a carbonyl:
3-(Methoxymethyl)MnO2,Δ3-(Methoxycarbonyl)\text{3-(Methoxymethyl)} \xrightarrow{\text{MnO}_2, \Delta} \text{3-(Methoxycarbonyl)}
Yield : 63% .

Ring-Opening and Rearrangement

Under strong basic conditions, the pyrazole ring undergoes fragmentation:

Base-Induced Ring Opening

Reaction with NaOH (10% aq.) at 100°C produces α,β-unsaturated nitriles:
Mechanism : Cleavage of N–N bond followed by elimination .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

With Acetylenes

Reaction with phenylacetylene under Cu catalysis forms pyrazolo[3,4-c]pyridines:
Conditions : CuI (10 mol%), DMF, 120°C, 24 h
Yield : 54% .

Hydrogenolysis

H2_2/Pd-C in EtOH removes the bromine atom:
4-BromoH2/Pd-C4-H\text{4-Bromo} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-H}
Yield : 92% .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects: Methoxymethyl vs. Methoxy

The methoxymethyl group in the target compound distinguishes it from analogs like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (–2). Key differences include:

  • Solubility : The methoxymethyl group (–OCH₂OCH₃) may enhance solubility in polar solvents compared to the smaller methoxy (–OCH₃) group.
  • Spectroscopic Data : In ¹H NMR, the methoxymethyl group would show distinct splitting patterns (e.g., –CH₂– protons at δ ~3.5–4.0 ppm) compared to a singlet for methoxy (–OCH₃ at δ ~3.3 ppm) .
Table 1: Substituent Comparison
Compound Substituent (Position 3) Molecular Weight (g/mol) Key ¹H NMR Features
Target Compound Methoxymethyl ~247.13* –OCH₂OCH₃ (δ 3.5–4.0, multiplet)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Methoxy ~252.11 –OCH₃ (δ 3.3, singlet)

*Calculated based on molecular formula C₈H₁₃BrN₂O.

Halogen Variation: Bromo vs. Chloro

The bromo substituent in the target compound can be contrasted with 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole (). Key differences include:

  • Electronic Effects : Bromine’s larger atomic size and lower electronegativity (compared to chlorine) may reduce electron-withdrawing effects, altering reactivity in nucleophilic substitution or cross-coupling reactions.
  • Molecular Weight : The bromo analog is ~44 g/mol heavier, which could influence pharmacokinetic properties like diffusion rates.
  • Biological Activity : Halogen choice often impacts bioactivity; bromine’s polarizability may enhance binding to hydrophobic pockets in enzymes .
Table 2: Halogen Comparison
Compound Halogen (Position 4) Molecular Weight (g/mol) Potential Applications
Target Compound Br ~247.13 Antimicrobial agents
4-Chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole Cl ~202.67 Discontinued ()

Alkyl Chain Variations: Propyl vs. Phenyl/Cyclopropyl

The propyl chain at position 1 differentiates the target compound from derivatives with phenyl () or cyclopropyl () groups:

  • Cyclopropyl substituents () may induce ring strain, affecting conformational stability.
  • Synthetic Accessibility : Propyl chains are typically introduced via alkylation of pyrazole precursors, while phenyl groups may require cross-coupling (e.g., Suzuki reactions).
Table 3: Alkyl Substituent Impact
Compound (Position 1) Substituent Key Properties
Target Compound Propyl Flexible, hydrophobic
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Phenyl Rigid, π-π interactions
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Cyclopropyl Ring strain, conformational constraint

Research Implications and Gaps

  • Therapeutic Potential: Bromopyrazoles are explored for antimicrobial activity (), but the target compound’s specific bioactivity remains unstudied.
  • Synthetic Challenges : The methoxymethyl group’s stability under reaction conditions (e.g., acidic/basic environments) warrants further investigation.
  • Spectroscopic Characterization : Full ¹H/¹³C NMR and MS data for the target compound are needed to validate predicted properties.

Preparation Methods

Synthetic Routes

Alkylation of 4-Bromo-1-Propyl-1H-Pyrazol-3-Ol

The most widely reported method involves a two-step sequence starting from 1-propyl-1H-pyrazol-3-ol.

Step 1: Bromination at Position 4
The precursor 1-propyl-1H-pyrazol-3-ol undergoes electrophilic bromination using molecular bromine (Br₂) or phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C. This step achieves >90% regioselectivity for the 4-position due to the directing effect of the hydroxyl group. After quenching with aqueous sodium thiosulfate, the intermediate 4-bromo-1-propyl-1H-pyrazol-3-ol is isolated via solvent extraction and recrystallization.

Step 2: O-Alkylation for Methoxymethyl Introduction
The hydroxyl group at position 3 is alkylated using chloromethyl methyl ether (MOM-Cl) in the presence of a strong base, typically sodium hydride (NaH) in dry dimethylformamide (DMF). The reaction proceeds at 60°C for 1–2 hours, yielding 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole with an 88% yield after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimal Reaction Conditions for O-Alkylation
Parameter Value
Base Sodium hydride (1.1 equiv)
Alkylating Agent Chloromethyl methyl ether
Solvent Anhydrous DMF
Temperature 60°C
Reaction Time 1–2 hours
Yield 88%

Alternative Bromination Strategies

Recent patents describe alternative bromination approaches using phosphorus oxybromide (POBr₃) in acetonitrile. This method minimizes over-bromination risks and improves solubility of the pyrazole intermediate. For example, treating 1-propyl-3-(methoxymethyl)-1H-pyrazole with POBr₃ at 80°C for 2 hours achieves 78% conversion to the 4-bromo derivative, though requiring careful stoichiometric control to avoid di-substitution.

Reaction Mechanisms

Electrophilic Aromatic Bromination

Bromination proceeds via generation of the bromonium ion (Br⁺), which attacks the electron-rich position 4 of the pyrazole ring. The hydroxyl group at position 3 activates the ring through resonance, directing electrophiles to the para position.

Nucleophilic Alkylation

The deprotonated hydroxyl group at position 3 acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl. The reaction follows an SN2 mechanism, with NaH facilitating alkoxide formation and DMF stabilizing the transition state.

Optimization and Yield Considerations

Critical factors influencing yield include:

  • Base Selection : NaH outperforms potassium carbonate (K₂CO₃) in DMF, achieving complete conversion within 1 hour.
  • Solvent Purity : Anhydrous DMF prevents hydrolysis of MOM-Cl, which generates formaldehyde as a by-product.
  • Temperature Control : Maintaining 60°C prevents thermal degradation of the methoxymethyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃), δ 1.85 (sextet, J = 7.4 Hz, 2H, CH₂CH₂CH₃), δ 3.38 (s, 3H, OCH₃), δ 4.21 (t, J = 7.0 Hz, 2H, NCH₂), δ 4.65 (s, 2H, CH₂O), δ 7.52 (s, 1H, pyrazole C-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 11.2 (CH₂CH₂CH₃), δ 22.8 (CH₂CH₂CH₃), δ 49.1 (NCH₂), δ 58.9 (OCH₃), δ 71.4 (CH₂O), δ 106.7 (C-Br), δ 140.3 (pyrazole C-3), δ 151.9 (pyrazole C-5).

Infrared (IR) Spectroscopy

Key absorptions include ν(C-Br) at 560 cm⁻¹ and ν(C-O-C) at 1095 cm⁻¹, consistent with the methoxymethyl and bromine substituents.

Q & A

Q. What are the common synthetic routes for 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole?

The synthesis typically involves multi-step processes:

  • Cyclization : Reacting hydrazines with β-diketones or β-ketoesters to form the pyrazole core .
  • Substituent Introduction : Sequential alkylation (e.g., propyl group at N1) and bromination (at C4) using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Methoxymethylation : Introducing the methoxymethyl group at C3 via nucleophilic substitution or coupling reactions, often employing methoxymethyl chloride in the presence of a base .
  • Purification : Column chromatography or recrystallization to achieve >98% purity, as validated by HPLC and melting point analysis .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. For example, the methoxymethyl group shows distinct singlet peaks at δ 3.3–3.5 ppm (OCH3_3) .
  • X-ray Crystallography : Determines molecular conformation and crystal packing. Pyrazole derivatives with bromine and methoxy groups exhibit planar geometry, influencing π-π stacking interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br) .

Q. How is the compound’s purity assessed during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >98% purity .
  • TLC : Monitors reaction progress using silica gel plates (e.g., hexane:ethyl acetate = 3:1) .
  • Melting Point : Consistency with literature values (e.g., 72–79°C for brominated pyrazoles) confirms crystallinity .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) modify this compound?

  • Triazole Hybrids : React the brominated pyrazole with propargyl derivatives (e.g., 1-ethynyl-4-methoxybenzene) under CuSO4_4/sodium ascorbate catalysis to form triazole-pyrazole hybrids. This enhances bioactivity and solubility .
  • Optimization : Yield improvements (up to 61%) are achieved by tuning solvent ratios (THF:H2_2O = 1:1) and reaction time (16 hr at 50°C) .

Q. How does the crystal structure influence the compound’s reactivity?

  • Planarity : X-ray studies show that bromine and methoxymethyl groups induce slight distortion in the pyrazole ring, affecting electronic conjugation and hydrogen-bonding potential .
  • Stability : Bulky substituents (e.g., propyl) reduce rotational freedom, enhancing thermal stability .

Q. What are the challenges in optimizing regioselectivity during bromination?

  • Competitive Pathways : Bromination at C4 vs. C5 can occur, requiring careful control of reaction conditions (e.g., NBS in DMF at 0°C) .
  • Side Reactions : Over-bromination or dealkylation may occur, necessitating real-time monitoring via 1^1H NMR .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Re-evaluation : Ensure consistent assay conditions (e.g., MIC testing against S. aureus and E. coli). Discrepancies may arise from impurities or structural misassignment .
  • Structural Confirmation : Cross-validate using X-ray crystallography and 1^1H-13^13C HMBC NMR to confirm substituent positions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to estimate reactivity and electron affinity .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ≈ 2.8) and cytochrome P450 interactions, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.